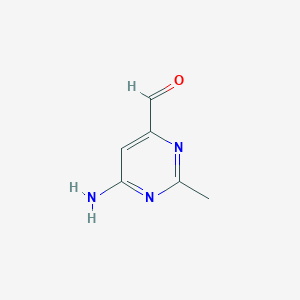![molecular formula C11H13N3OS B12906896 5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87410-81-9](/img/structure/B12906896.png)
5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methoxybenzyl chloride with N-methylthiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the thiadiazole ring or the methoxybenzyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the thiadiazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine or 4-methoxybenzyl alcohol.
Substitution: Formation of various substituted thiadiazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, it is studied for its potential antimicrobial and antifungal properties. The presence of the thiadiazole ring is known to contribute to its biological activity.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-Methoxybenzyl alcohol: A related compound with similar structural features but different chemical properties.
N-methyl-1,3,4-thiadiazol-2-amine: A simpler thiadiazole compound without the methoxybenzyl group.
Uniqueness: 5-(4-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of both the methoxybenzyl group and the thiadiazole ring. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds. The methoxybenzyl group can enhance its solubility and reactivity, while the thiadiazole ring contributes to its biological activity.
Propiedades
Número CAS |
87410-81-9 |
|---|---|
Fórmula molecular |
C11H13N3OS |
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3OS/c1-12-11-14-13-10(16-11)7-8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3,(H,12,14) |
Clave InChI |
ZSRBJIUPQKAWBJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NN=C(S1)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


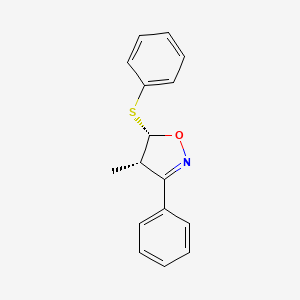
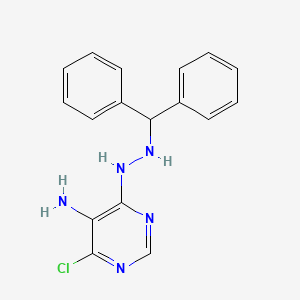
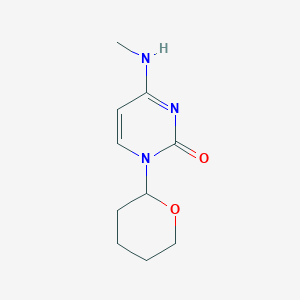
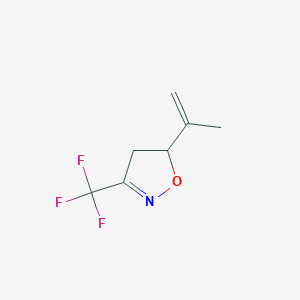


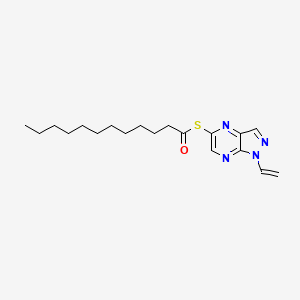
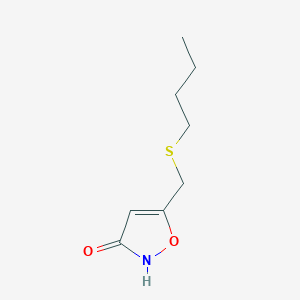
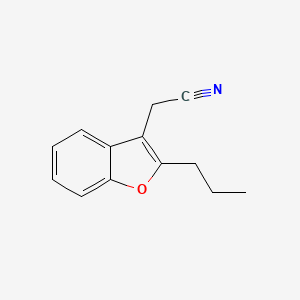
![5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12906874.png)
![N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide](/img/structure/B12906876.png)
![4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B12906878.png)
